molecular formula C5H5BrN2O2S B12846901 Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B12846901
M. Wt: 237.08 g/mol
InChI Key: RRMHNUMXWNMIJQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the reaction of ethyl 3-amino-1,2,4-thiadiazole-5-carboxylate with bromine. The reaction is carried out in an organic solvent such as acetic acid or ethanol, under controlled temperature conditions to ensure the selective bromination at the desired position on the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
  • Ethyl 5-fluoro-1,2,4-thiadiazole-3-carboxylate
  • Ethyl 5-iodo-1,2,4-thiadiazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

IUPAC Name

ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3

InChI Key

RRMHNUMXWNMIJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NSC(=N1)Br

Origin of Product

United States

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